Methyl 2-bromo-2-(oxan-4-ylidene)acetate
Description
Methyl 2-bromo-2-(oxan-4-ylidene)acetate is a brominated ester featuring a tetrahydropyran-derived oxan-4-ylidene substituent. This compound is structurally characterized by a central α-bromoacetate core, where the bromine atom and oxan-4-ylidene group are positioned at the α-carbon.
Properties
IUPAC Name |
methyl 2-bromo-2-(oxan-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYTFHFPACUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CCOCC1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-bromo-2-(oxan-4-ylidene)acetate typically involves the reaction of oxan-4-one with methyl bromoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-bromo-2-(oxan-4-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxan-4-ylidene derivatives or reduction to yield different products.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-2-(oxan-4-ylidene)acetate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(oxan-4-ylidene)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxan-4-ylidene group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electronic Effects: Aryl-substituted analogs (e.g., 4-fluorophenyl, 4-bromophenyl) exhibit electrophilic α-carbons due to electron-withdrawing substituents, facilitating nucleophilic substitution .
- Steric Considerations : Ortho-substituted derivatives (e.g., 2-chlorophenyl in ) show reduced reactivity in SN2 reactions due to steric hindrance. The oxan-4-ylidene group’s cyclic structure may impose similar steric constraints.
- Synthetic Utility : Aryl-substituted bromoacetates are commonly alkylated with amines or sulfonamides to yield bioactive molecules (e.g., ). The oxan-4-ylidene variant could serve as a linchpin for synthesizing oxygenated heterocycles.
Physical and Spectroscopic Properties
NMR Data Comparison :
- Methyl 2-bromo-2-(4-fluorophenyl)acetate :
Methyl 2-bromo-2-(4-bromophenyl)acetate :
- Methyl 2-bromo-2-(oxan-4-ylidene)acetate: Predicted ¹H NMR: δ ~3.8 (OCH₃), δ 4.5–5.5 (oxan-4-ylidene protons). The cyclic enol ether would deshield adjacent protons, shifting signals upfield compared to aryl analogs.
Thermal Stability :
Bromination Strategies :
- Phosphorus Tribromide (PBr₃) : Used for α-bromination of mandelic acid derivatives (71% yield, ).
- N-Bromosuccinimide (NBS) : Employed in radical bromination (e.g., , % yield).
- Hypothetical Route for Oxan-4-ylidene Derivative :
- Bromination of methyl 2-(oxan-4-ylidene)acetate using PBr₃ or NBS under controlled conditions.
Yield Trends :
- Aryl-substituted analogs achieve moderate yields (62–71%, ). The oxan-4-ylidene variant’s synthesis may require optimized conditions to mitigate steric or electronic challenges.
Biological Activity
Methyl 2-bromo-2-(oxan-4-ylidene)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological molecules, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its reactivity and biological interactions. The compound features a bromine atom that can undergo substitution reactions, as well as an oxan-4-ylidene group that enhances its chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom facilitates nucleophilic attacks, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to diverse biological effects, including modulation of enzyme activities and influence on signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that the compound possesses significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
3. Anticancer Properties
Preliminary investigations indicate that this compound may exhibit anticancer activity. It has been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated antioxidant capacity using DPPH assay | Significant scavenging activity observed, indicating potential for oxidative stress reduction |
| Study 2 | Tested against breast cancer cell lines (MCF-7) | IC50 values indicated moderate cytotoxicity; further investigation needed for mechanism elucidation |
| Study 3 | Assessed anti-inflammatory effects in LPS-stimulated macrophages | Reduced levels of TNF-alpha and IL-6, supporting anti-inflammatory potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
